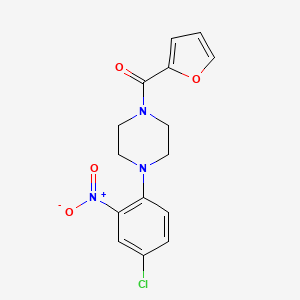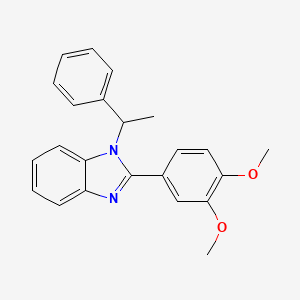
N-(4-fluorophenyl)-2-(phenylthio)propanamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(phenylthio)propanamide, also known as FPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPTP belongs to the class of compounds known as amides, which are widely used in pharmaceuticals due to their ability to interact with biological systems.
Wirkmechanismus
N-(4-fluorophenyl)-2-(phenylthio)propanamide acts by inhibiting the activity of enzymes and proteins that are involved in various cellular processes. For example, this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells. This compound can also inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates the immune response and inflammation. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the target protein or enzyme that it inhibits. In cancer cells, this compound can induce apoptosis by inhibiting HDACs, leading to changes in gene expression patterns that promote cell death. In immune cells, this compound can reduce the production of pro-inflammatory cytokines by inhibiting NF-κB, leading to a decrease in inflammation. In neurons, this compound can prevent cell death by inhibiting the activity of proteins that are involved in oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2-(phenylthio)propanamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively inhibit specific enzymes and proteins. However, this compound also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-2-(phenylthio)propanamide, including its potential use in combination therapies for cancer and inflammation, as well as its potential use in the treatment of neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(phenylthio)propanamide has been studied for its potential therapeutic properties in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in immune cells. In neurological research, this compound has been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHLXPBHMGKLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929169.png)


![1-[3-(benzyloxy)benzoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3929188.png)
![11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929191.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929198.png)
![N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3929202.png)

![2-cyclopentyl-N-({4-methyl-5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B3929222.png)
![ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929223.png)
![11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929231.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chlorophenoxy)acetamide](/img/structure/B3929239.png)

![5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929257.png)